4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of p-tolylacetic acid with formamide and formaldehyde under acidic conditions can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and various substituted imidazole derivatives.
Scientific Research Applications
4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(p-tolyl)-1H-imidazole: Lacks the carboxylic acid group, which affects its reactivity and applications.
2-(p-Tolyl)-1H-imidazole-5-carboxylic acid: Similar structure but without the methyl group, leading to different chemical properties.
4-Methyl-1H-imidazole-5-carboxylic acid: Lacks the p-tolyl group, resulting in different biological activity.
Uniqueness
4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both the methyl and p-tolyl groups, which confer specific steric and electronic properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-5-9(6-4-7)11-13-8(2)10(14-11)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
ILLGNMMTFOLGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)C(=O)O |
Origin of Product |
United States |
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